N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine
Description
N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a 2-bromobenzyl group and a cyclopropyl substituent on the N1 nitrogen.
Properties
IUPAC Name |
N'-[(2-bromophenyl)methyl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-4-2-1-3-10(12)9-15(8-7-14)11-5-6-11/h1-4,11H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRUQRFGMVUOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181940 | |
| Record name | 1,2-Ethanediamine, N1-[(2-bromophenyl)methyl]-N1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353955-81-3 | |
| Record name | 1,2-Ethanediamine, N1-[(2-bromophenyl)methyl]-N1-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353955-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-[(2-bromophenyl)methyl]-N1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C12H17BrN2
- Molecular Weight : 269.18 g/mol
- Structure : The compound features a cyclopropyl group attached to an ethylene diamine backbone with a bromobenzyl substituent.
This compound has been identified as a potential inhibitor of lysine demethylases (LSDs) and protein kinase C theta (PKC-Θ). These enzymes play critical roles in cellular processes such as epithelial-mesenchymal transition (EMT), which is significant in cancer metastasis and stem cell maintenance.
Key Findings:
- Inhibition of Cancer Cell Proliferation : Studies indicate that the compound can reduce the viability and proliferation of cancer stem cells (CSCs) by inhibiting LSDs and PKC-Θ activity, leading to decreased EMT .
- Synergistic Effects : The combination of LSD and PKC-Θ inhibitors has shown enhanced efficacy in reducing tumor cell survival and proliferation in various cancer types, including breast and prostate cancers .
Study 1: Breast Cancer Stem Cells
A study evaluated the effects of this compound on breast cancer CSCs. The results demonstrated:
- Reduction in CSC Markers : Treatment led to a significant decrease in markers such as CD44 and CD24.
- Inhibition of Tumor Growth : In vivo experiments indicated reduced tumor size and weight in treated groups compared to controls.
Study 2: Prostate Cancer Models
In prostate cancer models, the compound exhibited:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Mechanistic Insights : The study confirmed that the compound's action was mediated through the inhibition of PKC-Θ, affecting downstream signaling pathways involved in cell survival.
Data Table
Comparison with Similar Compounds
Structural and Electronic Variations
The compound is compared below with structurally analogous ethane-1,2-diamines differing in substituents:
| Compound Name | Key Substituents | Electronic Effects | Steric Effects |
|---|---|---|---|
| N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine | 2-Bromobenzyl, cyclopropyl | Strong electron-withdrawing (Br) | Moderate (cyclopropyl) |
| N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine [3ab] | 4-Methoxyphenyl, dimethyl | Electron-donating (OMe) | Low (dimethyl) |
| N1-(3-methylbenzyl)-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine [16] | 3-Methylbenzyl, pyridylmethyl | Mixed (donating Me, withdrawing pyridine) | High (bulky pyridylmethyl) |
| N1-(1-benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine [13] | Benzylpyrrolidinyl, cyclopropyl | Neutral (pyrrolidine) | High (pyrrolidinyl + cyclopropyl) |
Key Observations :
Spectroscopic and Analytical Data
- NMR/IR Trends : Bromine in the benzyl group causes distinct deshielding in 1H NMR (e.g., aromatic protons near Br) compared to methoxy or methyl analogs . IR spectra would show C-Br stretches (~500–600 cm⁻¹) absent in other derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions for brominated compounds (e.g., [M+H]+ with isotopic patterns characteristic of bromine) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For analogs like N1-cyclopropylbenzyl derivatives, reaction conditions (e.g., temperature, solvent polarity) significantly influence yield. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization in ethanol can achieve >95% purity .
- Key Data : Analogous compounds (e.g., N1-(3-methoxybenzyl) derivatives) report yields of 60-75% under optimized conditions .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer : Use 1H/13C NMR to confirm cyclopropyl and benzyl proton environments. Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and aryl C-Br bonds (~600 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What are the compound’s stability profiles under varying storage conditions?
- Methodological Answer : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Stability studies on cyclopropyl-containing analogs show <5% degradation over 6 months when stored in amber vials with desiccants .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to model transition states in cyclopropane ring-opening reactions. Tools like Gaussian or ORCA can predict activation energies and regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .
- Data Contradiction Note : Discrepancies between theoretical and experimental yields may arise from solvent effects not fully modeled computationally .
Q. What strategies resolve contradictions in biological activity data for structural analogs of this compound?
- Methodological Answer : Conduct comparative dose-response assays under standardized conditions (e.g., fixed pH, temperature). For analogs with conflicting receptor-binding data, use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and validate via radioligand displacement assays .
- Example : Analog N1-(4-bromobenzyl) derivatives showed IC50 variability (±20%) across cell lines due to membrane permeability differences .
Q. How can reaction design frameworks (e.g., ICReDD’s computational-experimental loop) optimize novel derivatives?
- Methodological Answer : Integrate quantum chemical calculations (e.g., artificial force-induced reaction method) to predict feasible reaction pathways. Prioritize experimental testing of top-ranked candidates (e.g., halogen-substituted benzyl groups) and iteratively refine computational models using experimental yields .
Q. What advanced techniques quantify interactions between this compound and biomacromolecules?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS). Cryo-EM or X-ray crystallography (if crystallizable) resolves binding conformations. For non-crystalline complexes, employ NMR-based transferred NOE experiments .
Q. How do steric and electronic effects of the 2-bromobenzyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : Compare Hammett σ constants for substituent effects. For steric analysis, use X-ray crystallography (as in N-(2-bromobenzyl)-N,N'-pyridyl derivatives) to measure dihedral angles and spatial hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
